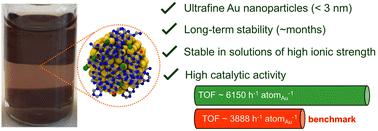Water-soluble ionic carbon nitride as unconventional stabilizer for highly catalytically active ultrafine gold nanoparticles†
Nanoscale Pub Date: 2023-11-13 DOI: 10.1039/D3NR03375A
Abstract
Ultrafine metal nanoparticles (NPs) hold promise for applications in many fields, including catalysis. However, ultrasmall NPs are typically prone to aggregation, which often leads to performance losses, such as severe deactivation in catalysis. Conventional stabilization strategies (e.g., immobilization, embedding, or surface modification by capping agents) are typically only partly effective and often lead to loss of catalytic activity. Herein, a novel type of stabilizers based on water-soluble ionic (K+ and Na+ containing) polymeric carbon nitride (i.e., K,Na-poly(heptazine imide) = K,Na-PHI) is reported that enables effective stabilization of highly catalytically active ultrafine (size of ∼2–3 nm) gold NPs. Experimental and theoretical comparative studies using different structural units of K,Na-PHI (i.e., cyanurate, melonate, cyamelurate) indicate that the presence of functionalized heptazine moieties is crucial for the synthesis and stabilization of small Au NPs. The K,Na-PHI-stabilized Au NPs exhibit remarkable dispersibility and outstanding stability even in solutions of high ionic strength, which is ascribed to more effective charge delocalization in the large heptazine units, resulting in more effective electrostatic stabilization of Au NPs. The outstanding catalytic performance of Au NPs stabilized by K,Na-PHI is demonstrated using the selective reduction of 4-nitrophenol to 4-aminophenol by NaBH4 as a model reaction, in which they outperform even the benchmark “naked” Au NPs electrostatically stabilized by excess NaBH4. This work thus establishes ionic carbon nitrides (PHI) as alternative capping agents enabling effective stabilization without compromising surface catalysis, and opens up a route for further developments in utilizing PHI-based stabilizers for the synthesis of high-performance nanocatalysts.


Recommended Literature
- [1] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [2] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [3] A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products†
- [4] New branched macrocyclic ligand and its side-arm, two urea-based receptors for anions: synthesis, binding studies and crystal structure†
- [5] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [6] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†
- [7] A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery†
- [8] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [9] Aligned macroporous monoliths with intrinsic microporosity via a frozen-solvent-templating approach†
- [10] Pair aligning improved motility of Quincke rollers†










